3-(1-Methyl-1H-indol-2-yl)-5-nitro-3,4-dihydro-1H-2-benzopyran-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Methyl-1H-indol-2-yl)-5-nitro-3,4-dihydro-1H-2-benzopyran-1-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 3-(1-Methyl-1H-indol-2-yl)-5-nitro-3,4-dihydro-1H-2-benzopyran-1-one typically involves multi-step organic reactions. One common synthetic route involves the condensation of 1-methylindole with a suitable benzopyranone derivative under specific reaction conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
3-(1-Methyl-1H-indol-2-yl)-5-nitro-3,4-dihydro-1H-2-benzopyran-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Scientific Research Applications
3-(1-Methyl-1H-indol-2-yl)-5-nitro-3,4-dihydro-1H-2-benzopyran-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1-Methyl-1H-indol-2-yl)-5-nitro-3,4-dihydro-1H-2-benzopyran-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
3-(1-Methyl-1H-indol-2-yl)-5-nitro-3,4-dihydro-1H-2-benzopyran-1-one can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
1-Methylindole: A simpler indole derivative with distinct chemical properties.
5-Nitroindole: Another nitro-substituted indole with unique reactivity.
This compound’s uniqueness lies in its specific structure, which combines the indole and benzopyranone moieties, leading to distinct chemical and biological properties .
Properties
CAS No. |
917614-73-4 |
---|---|
Molecular Formula |
C18H14N2O4 |
Molecular Weight |
322.3 g/mol |
IUPAC Name |
3-(1-methylindol-2-yl)-5-nitro-3,4-dihydroisochromen-1-one |
InChI |
InChI=1S/C18H14N2O4/c1-19-14-7-3-2-5-11(14)9-16(19)17-10-13-12(18(21)24-17)6-4-8-15(13)20(22)23/h2-9,17H,10H2,1H3 |
InChI Key |
JOJXUIYNNNZFQY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C3CC4=C(C=CC=C4[N+](=O)[O-])C(=O)O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.